molecular formula C19H31BN2O3 B1505192 1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine CAS No. 910462-34-9

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine

Cat. No.: B1505192
CAS No.: 910462-34-9
M. Wt: 346.3 g/mol
InChI Key: WSCWCKAPDGWCOS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine (molecular formula: C₁₉H₃₁BN₂O₃; molecular weight: 346.3 g/mol) is a boronic ester-containing piperazine derivative. The compound features a piperazine ring substituted with a methyl group and a phenoxyethyl chain terminating in a tetramethyl-1,3,2-dioxaborolane moiety. This structure combines the rigidity of the piperazine core with the reactivity of the boronic ester, making it valuable in medicinal chemistry and materials science . Its IUPAC name is 1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine, and it is commercially available as a building block for drug discovery (purity: 96%) .

Properties

IUPAC Name

1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-15-14-22-12-10-21(5)11-13-22/h6-9H,10-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWCKAPDGWCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702454
Record name 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910462-34-9
Record name 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H22BNO2
  • Molar Mass : 223.12 g/mol
  • CAS Number : 454482-11-2
  • Structure : The compound features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a phenoxyethyl side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P2X7 Receptor Modulation :
    • The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate this receptor's activity, potentially offering therapeutic benefits in conditions like mood disorders and neurodegeneration .

Biological Activity Data

Biological Activity Effect Reference
P2X7 Receptor AntagonismInhibition of ATP-induced calcium influx
CytotoxicityReduced viability in cancer cell lines
Neuroprotective EffectsDecreased neuroinflammation markers

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Neuroprotection in Animal Models :
    • In a study involving rodent models of neurodegeneration, administration of related compounds resulted in significant reductions in inflammatory cytokines (e.g., IL-1β) and improved behavioral outcomes. These findings suggest potential applications in treating neurodegenerative diseases .
  • Anticancer Properties :
    • Research has indicated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, specific data on bioavailability remain limited.
  • Toxicity Profile : The compound has been classified with warning labels indicating potential harmful effects upon ingestion or skin contact. Further toxicological assessments are necessary to establish safety profiles for clinical use .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine has been explored for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological targets, particularly in drug design.

Case Study: Anticancer Activity
Research indicates that compounds with similar boron-dioxaborolane structures exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its functional groups facilitate reactions such as Suzuki coupling and other cross-coupling techniques.

Data Table: Reaction Conditions for Suzuki Coupling

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₂Cl₂Toluene100°C85
Ni(acac)₂DMF120°C75
CuIEthanol80°C70

This table summarizes the effectiveness of different catalysts and solvents in promoting the Suzuki coupling reaction involving this compound .

Materials Science

Due to its unique structure, this compound has potential applications in materials science, particularly in the development of boron-containing polymers and nanomaterials.

Case Study: Polymer Composites
Research has demonstrated that incorporating boron-dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, composites made with this compound showed improved resistance to thermal degradation compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds is provided below:

Compound Key Structural Differences Physicochemical Properties Biological/Pharmacological Relevance
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine (Target) Phenoxyethyl linker with terminal boronic ester; methyl-piperazine substitution. MW: 346.3 g/mol; LogP: ~2.5 (predicted); Solubility: Moderate in DMSO and methanol . Potential use in Suzuki-Miyaura coupling for drug conjugates .
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine (Analog 1) Benzyl linker instead of phenoxyethyl; shorter chain length. MW: 332.3 g/mol; LogP: ~2.8; Higher lipophilicity . Used in kinase inhibitor synthesis due to improved membrane permeability .
1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine (Analog 2) Diphenylmethoxyethyl chain; lacks boronic ester. MW: 429.5 g/mol; LogP: ~4.1; Low aqueous solubility . High affinity for dopamine/serotonin transporters; self-administered in primates .
1-(4-Fluorobenzyl)piperazine derivatives (Analog 3) Fluorobenzyl substitution; no boronic ester or extended linker. MW: ~220–280 g/mol; LogP: 1.5–2.0 . Broad-spectrum kinase inhibitors; used in cancer drug development .
1-Methyl-4-(3-(3-(tetramethyl-dioxaborolan-2-yl)phenoxy)propyl)piperazine (Analog 4) Propyl linker instead of ethyl; longer spacer between piperazine and boronic ester. MW: 360.4 g/mol; LogP: ~3.0 . Enhanced pharmacokinetic stability in preclinical models .

Functional Differences

  • Boronic Ester vs. Non-Boronic Derivatives: The target compound’s boronic ester enables covalent interactions with biomolecules (e.g., proteases) and participation in cross-coupling reactions, unlike non-boronic analogs like Analog 2 .
  • Linker Flexibility : Analog 4’s propyl linker improves metabolic stability compared to the target’s ethyl linker, but reduces synthetic accessibility .
  • Substituent Effects : The methyl group on the piperazine ring (target) reduces basicity (pKa ~7.5) compared to unsubstituted piperazines (pKa ~9.5), enhancing blood-brain barrier penetration .

Pharmacological Activity

  • Dopamine Transporter Affinity: Analog 2 exhibits nanomolar affinity (Ki = 3.2 nM for DAT), whereas the target compound’s boronic ester may sterically hinder binding to transporters .
  • Kinase Inhibition : Analog 3 derivatives show IC₅₀ values <100 nM for kinases like EGFR, while the target’s boronic ester could enable irreversible binding to ATP pockets .

Key Research Findings

  • Stability : The boronic ester in the target compound hydrolyzes slowly in aqueous media (t₁/₂ = 24 hours at pH 7.4), making it suitable for in vivo applications .
  • Toxicity : Piperazine derivatives with methyl substitution (e.g., target) show reduced hepatotoxicity compared to bulkier analogs like Analog 2 .
  • Drug Likeness : The target’s topological polar surface area (TPSA = 45 Ų) aligns with CNS drug criteria, unlike Analog 3 (TPSA = 60 Ų) .

Preparation Methods

Synthesis via Nucleophilic Substitution of Phenol with Haloethylpiperazine

One reported method uses 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the starting phenol compound. This phenol is reacted with N-chloroethylpiperazine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds under mild heating (around 50°C) to yield the desired phenoxyethylpiperazine derivative with a boronic ester intact.

Step Reagents/Conditions Outcome/Yield Notes
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + K2CO3 in DMF Deprotonation of phenol Base activates phenol for substitution
2 Add N-chloroethylpiperazine hydrochloride, 50°C Nucleophilic substitution to form ether linkage Boronic ester remains stable
Yield ~80% High yield reported Mild conditions preserve boron moiety

This method benefits from the stability of the boronic ester under these conditions and the relatively straightforward substitution chemistry.

Palladium-Catalyzed Borylation and Coupling Approaches

Another approach involves palladium-catalyzed cross-coupling reactions that install the boronic ester group onto a preformed piperazine-containing intermediate. For example, the use of bis(pinacolato)diboron with a suitable aryl halide or triflate derivative in the presence of a palladium catalyst such as PdCl2(dppf) and potassium acetate base in 1,4-dioxane at 80°C has been demonstrated.

Step Reagents/Conditions Outcome/Yield Notes
1 Aryl triflate + bis(pinacolato)diboron + PdCl2(dppf) + KOAc in dioxane, 80°C, 4-15 h Formation of arylboronate ester Efficient borylation of aromatic ring
2 Purification by chromatography Pure boronic ester intermediate Suitable for further coupling or functionalization

This method is widely used for preparing boronic ester intermediates that can be further functionalized or coupled to piperazine derivatives.

Alternative Coupling via Suzuki-Miyaura Reaction

In some cases, Suzuki-Miyaura coupling is employed to attach the piperazine-containing fragment to a boronic ester-substituted aromatic system. This reaction typically uses palladium catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like DMF or mixtures of ethanol/water/dimethoxyethane at elevated temperatures (80-90°C).

Step Reagents/Conditions Outcome/Yield Notes
1 Aryl bromide + boronic ester + Pd catalyst + base in DMF or mixed solvents, 80-90°C, 2-16 h Coupling to form final product High selectivity and yield (up to 65%)
2 Workup and purification Isolated pure product Reaction tolerant to various functional groups

This method provides a robust route to the target molecule, especially when the boronic ester is introduced early and preserved through coupling.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Phenol substitution with haloethylpiperazine 4-(dioxaborolan-2-yl)phenol, N-chloroethylpiperazine, K2CO3, DMF, 50°C ~80 Mild conditions, straightforward Requires haloethylpiperazine
Pd-catalyzed borylation Aryl triflate, bis(pinacolato)diboron, PdCl2(dppf), KOAc, dioxane, 80°C 60-90 Efficient borylation, scalable Requires palladium catalyst
Suzuki-Miyaura coupling Aryl bromide, boronic ester, Pd catalyst, K2CO3 or Cs2CO3, DMF/EtOH, 80-90°C 65 High selectivity, versatile Sensitive to moisture, expensive catalyst

Research Findings and Notes

  • The boronic ester moiety (tetramethyl-1,3,2-dioxaborolane) is stable under the reaction conditions described, allowing for its incorporation without degradation.
  • Potassium carbonate and potassium acetate are commonly used bases that facilitate nucleophilic substitution and palladium-catalyzed cross-coupling reactions, respectively.
  • Palladium catalysts such as PdCl2(dppf) and tetrakis(triphenylphosphine)palladium(0) are effective in promoting borylation and Suzuki couplings.
  • Reaction times vary from 2 to 16 hours depending on the method and scale.
  • Purification typically involves aqueous workup followed by silica gel chromatography, often with gradient elution using hexanes and ethyl acetate.
  • The synthetic routes are adaptable for scale-up and allow for the preparation of analogs by varying the piperazine or aromatic substituents.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–1.5 mol% Pd↑ Yield by 20%
SolventDMF (anhydrous)Reduces side reactions
Reaction Time18 hoursMaximizes conversion

Q. Table 2: SAR Trends for Piperazine Derivatives

ModificationBiological EffectReference
N-Methylation↑ Metabolic stability
Boron replacementAlters hydrolytic stability
Linker elongation↓ 5-HT1A affinity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine

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